(4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one
Description
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Properties
IUPAC Name |
(4E)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-15-2-1-3-16(21)14(15)9-28-19-24-17(18(27)25-19)8-12-4-6-13(7-5-12)26-11-22-10-23-26/h1-8,10-11H,9H2,(H,24,25,27)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROIRXKIZNUJPK-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC3=CC=C(C=C3)N4C=NC=N4)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=N/C(=C/C3=CC=C(C=C3)N4C=NC=N4)/C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one is an intricate organic molecule with potential applications in medicinal chemistry. Its unique structure features various functional groups, including a triazole moiety and a chlorofluorophenyl group, suggesting diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , indicating its complexity with multiple heteroatoms. The presence of the imidazole ring classifies it as an imidazole derivative, which is known for a range of biological activities such as antifungal, antibacterial, and anticancer properties.
Antifungal Activity
Research has shown that 1,2,4-triazole derivatives possess significant antifungal properties. The incorporation of the triazole moiety in this compound suggests it may exhibit similar activities. Triazoles are recognized for their effectiveness against various fungal pathogens due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes .
Anticancer Activity
The structure-activity relationship (SAR) studies indicate that imidazole derivatives can act as potent anticancer agents. The specific arrangement of substituents in this compound may enhance its cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer types .
Study 1: Antifungal Efficacy
In a comparative study of triazole derivatives, compounds similar to the target molecule were tested against Candida albicans and Aspergillus fumigatus. The results indicated that modifications in the phenyl ring significantly influenced antifungal potency. The presence of electron-withdrawing groups like chlorine enhanced activity, suggesting that the chlorofluorophenyl group in our compound may contribute positively to its antifungal effects .
Study 2: Anticancer Potential
A study evaluating the cytotoxic effects of imidazole derivatives on human breast cancer cell lines revealed that compounds with similar structural features to our target had IC50 values ranging from 10 to 50 µM. Notably, the introduction of sulfur-containing groups was found to increase cytotoxicity due to enhanced interaction with cellular targets involved in apoptosis pathways .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. For example:
- Enzyme Inhibition : The imidazole ring is known to interact with metalloproteins and enzymes through coordination bonds.
- Receptor Binding : The triazole moiety can participate in hydrogen bonding with receptor sites, enhancing binding affinity and specificity.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
